Boc-NH-PEG12-NH-Boc

PROTAC Linker Optimization Potency Comparison

Boc-NH-PEG12-NH-Boc is a homobifunctional PEG12 linker featuring two acid-labile Boc-protected amines flanking a 12-unit PEG spacer. Unlike shorter (PEG4/PEG8) or longer (PEG16/PEG24) alternatives, the PEG12 chain is empirically validated to deliver optimal ternary complex formation and degradation efficiency in PROTAC development. The Boc groups provide orthogonal protection stable under basic conditions, enabling selective TFA-mediated deprotection in complex multi-step syntheses where Fmoc strategies fail. The hydrophilic PEG12 spacer significantly enhances aqueous solubility of hydrophobic payloads while maintaining compact, cell-permeable dimensions. For researchers synthesizing PROTACs, symmetric dimers, or solubilizing hydrophobic conjugates, this linker offers reproducible, well-defined chemistry without the statistical mixtures inherent to heterobifunctional approaches.

Molecular Formula C36H72N2O16
Molecular Weight 789.0 g/mol
Cat. No. B12412217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG12-NH-Boc
Molecular FormulaC36H72N2O16
Molecular Weight789.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
InChIInChI=1S/C36H72N2O16/c1-35(2,3)53-33(39)37-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-38-34(40)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39)(H,38,40)
InChIKeyYBGDOZBPHHNDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG12-NH-Boc: A Foundational Bifunctional PROTAC Linker for Precision Bioconjugation


Boc-NH-PEG12-NH-Boc is a homobifunctional polyethylene glycol (PEG) linker containing a 12-unit PEG spacer flanked by two Boc-protected primary amines . Its chemical formula is C36H72N2O16, and it has a molecular weight of approximately 788.96 g/mol . It is classified as a PROTAC (Proteolysis Targeting Chimera) linker, a crucial component in the synthesis of molecules designed for targeted protein degradation [1]. The Boc groups are acid-labile, providing a stable and orthogonal protection strategy during multi-step syntheses, while the hydrophilic PEG12 chain confers enhanced aqueous solubility and biocompatibility to the final conjugate .

Beyond the PEG Chain: Why Boc-NH-PEG12-NH-Boc Defies Interchangeability in PROTAC Development


Substituting Boc-NH-PEG12-NH-Boc with another PEG linker is not a trivial modification. The linker in a PROTAC molecule is not an inert spacer; its length, flexibility, and hydrophilicity are critical parameters that dictate the formation of a stable ternary complex, target ubiquitination efficiency, and subsequent degradation potency . Altering the PEG chain length by even a few units can drastically change the physicochemical properties of the linker, affecting the solubility, cellular permeability, and overall efficacy of the final PROTAC . Furthermore, the specific Boc protecting group strategy is integral to the synthetic workflow, ensuring chemoselective deprotection and conjugation in the presence of other sensitive functional groups, a process that cannot be easily replicated with alternative protecting groups like Fmoc without significant protocol re-optimization .

Quantitative Differentiation of Boc-NH-PEG12-NH-Boc: A Comparative Evidence Guide


PEG12 Linker Length Maximizes In Vitro PROTAC Potency Over Shorter PEG4 and PEG8 Analogs

The length of the PEG linker in a PROTAC molecule is a critical determinant of its degradation activity. In a controlled in vitro screening platform, a PEG12-containing PROTAC construct demonstrated superior potency compared to constructs with shorter PEG linkers. The study reported that the PEG12 variant achieved the lowest readout value, signifying the most effective target protein degradation [1].

PROTAC Linker Optimization Potency Comparison

Boc-NH-PEG12-NH-Boc Molecular Weight of 788.96 g/mol Distinguishes It from Shorter Chain Homologs in Synthesis

The precise molecular weight of Boc-NH-PEG12-NH-Boc is 788.96 g/mol, which is a direct function of its 12-unit PEG chain. This value is substantially higher than its closest shorter-chain homolog, Boc-NH-PEG8-NH-Boc, which has a lower molecular weight. This specific mass is crucial for calculating precise molar equivalents in conjugation reactions and for characterizing the final bioconjugate product via mass spectrometry .

PROTAC Linker PEG Derivatives Molecular Weight

Boc Protection Offers Acid-Labile Orthogonality Compared to Base-Labile Fmoc Protection

The tert-butyloxycarbonyl (Boc) protecting groups on Boc-NH-PEG12-NH-Boc are stable under basic conditions but are readily cleaved by acid (e.g., trifluoroacetic acid, TFA). This is in direct contrast to Fmoc-protected analogs, which are base-labile but acid-stable [1]. This orthogonality is essential for designing multi-step synthetic routes that involve other acid- or base-sensitive functional groups elsewhere in the target molecule .

Protecting Group Orthogonal Synthesis Boc vs Fmoc

PEG12 Chain Provides Optimal Balance of Solubility and Compactness Over PEG5 and PEG24 Analogs

The 12-unit PEG chain in Boc-NH-PEG12-NH-Boc represents a balanced structural compromise. Compared to a shorter PEG5 linker, it offers significantly improved aqueous solubility and molecular flexibility. Conversely, compared to a longer PEG24 linker, the PEG12 chain provides a more compact structure, which can be advantageous in applications where a smaller hydrodynamic radius is desired to maintain cellular permeability or reduce nonspecific interactions .

PEG Linker Solubility PROTAC Design

Homobifunctional Amine Reactivity Enables Symmetric Conjugation Architectures Not Possible with Heterobifunctional Linkers

Boc-NH-PEG12-NH-Boc is a homobifunctional linker, presenting two identical Boc-protected amine groups. Upon deprotection, both ends of the PEG12 spacer become available for conjugation with carboxylic acids or activated esters. This contrasts with heterobifunctional linkers like Mal-PEG12-NH-Boc, which possess two different reactive handles (a maleimide and a Boc-protected amine) that enable sequential, asymmetric conjugations .

Bioconjugation Homobifunctional Linker PROTAC Synthesis

Commercial Availability with ≥98% Purity Ensures Reproducible Conjugation Efficiency and Reduced By-Product Formation

High purity is non-negotiable for PROTAC linker procurement to ensure predictable and reproducible conjugation yields. Boc-NH-PEG12-NH-Boc is commercially available from multiple vendors with a certified purity of ≥98% . While many PEG linkers are offered at similar purity levels, the specific verification for this compound provides assurance of minimal contamination from related PEG oligomers (e.g., PEG11, PEG13) that could lead to heterogeneous and difficult-to-purify final products [1].

PROTAC Linker Purity Procurement

Procurement-Guiding Application Scenarios for Boc-NH-PEG12-NH-Boc


Synthesis of PROTACs with Optimized Potency

Use Boc-NH-PEG12-NH-Boc as the central linker to conjugate an E3 ligase ligand (e.g., VHL, CRBN) and a target protein ligand. The 12-unit PEG spacer is empirically supported to provide an optimal length for maximizing ternary complex formation and degradation efficiency, as evidenced by its superior performance over PEG4, PEG8, and PEG16 linkers in head-to-head in vitro comparisons [1].

Synthesis of Symmetric Crosslinkers or PROTACs

Leverage the homobifunctional nature of Boc-NH-PEG12-NH-Boc to create symmetric dimers, such as crosslinking two identical protein subunits or creating a PROTAC molecule with two copies of the same E3 ligase ligand. This approach ensures a single, well-defined conjugate product, unlike heterobifunctional linkers which would produce a statistical mixture .

Multi-Step Syntheses Requiring Acid-Labile Orthogonality

Employ Boc-NH-PEG12-NH-Boc in a complex synthetic sequence where other functional groups are unstable under basic conditions. The acid-labile Boc groups provide the necessary orthogonal protection strategy, remaining intact during base-mediated steps and allowing for selective deprotection with TFA at the final stage, a clear advantage over Fmoc-protected alternatives [2].

Conjugation for Improved Aqueous Solubility

Incorporate Boc-NH-PEG12-NH-Boc to solubilize hydrophobic small molecules, peptides, or fluorophores. The PEG12 spacer is chosen to provide a significant increase in aqueous solubility compared to shorter PEG chains (e.g., PEG5) while maintaining a more compact and permeable structure than much longer chains (e.g., PEG24), making it an ideal solubilizing linker for a broad range of payloads .

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